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For Researchers, Scientists, and Drug Development Professionals

Abstract
BMS-754807 is a potent and orally bioavailable small molecule inhibitor targeting the insulin-

like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible,

ATP-competitive antagonist, BMS-754807 has demonstrated significant anti-proliferative and

pro-apoptotic activity across a broad range of cancer cell lines and in vivo tumor models.[1][4]

This technical guide provides a detailed overview of the chemical structure, properties,

mechanism of action, and key experimental data related to BMS-754807, intended for

professionals in the fields of oncology research and drug development.

Chemical Structure and Properties
BMS-754807 is a pyrrolotriazine derivative with the IUPAC name (2S)-1-[4-[(5-cyclopropyl-1H-

pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-

carboxamide. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-

yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-

fluoropyridin-3-yl)-2-methylpyrrolidine-2-

carboxamide

CAS Number 1001350-96-4

Molecular Formula C23H24FN9O

SMILES
CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=N

NC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

InChI Key LQVXSNNAFNGRAH-QHCPKHFHSA-N

Table 2: Physicochemical Properties
Property Value

Molecular Weight 461.49 g/mol

Appearance White to off-white solid powder

Purity ≥98%

Solubility
DMSO: ≥ 100 mg/mL (216.69 mM), Ethanol: 92

mg/mL (199.35 mM), Water: Insoluble

Pharmacological Properties and Mechanism of
Action
BMS-754807 is a potent, reversible inhibitor of the IGF-1R/IR family of receptor tyrosine

kinases. It acts by competing with ATP for binding to the kinase domain, thereby inhibiting

autophosphorylation and the subsequent activation of downstream signaling pathways crucial

for cell growth, proliferation, and survival.

Table 3: In Vitro Inhibitory Activity (IC50)
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Target IC50 (nM)

IGF-1R 1.8

Insulin Receptor (IR) 1.7

Met 6

TrkA 7

TrkB 4

AurA 9

AurB 25

RON 44

BMS-754807 effectively suppresses the proliferation of a wide array of human tumor cell lines,

including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values typically

in the nanomolar range.

Table 4: Anti-proliferative Activity in Selected Cell Lines
(IC50)

Cell Line Cancer Type IC50 (nM)

IGF-1R-Sal - 7

Rh41 Rhabdomyosarcoma 5

Geo Colon Carcinoma 365

Signaling Pathway
BMS-754807 inhibits the IGF-1R signaling cascade, which plays a critical role in cancer cell

proliferation and survival. Upon binding of its ligand, IGF-1, the IGF-1R undergoes

autophosphorylation, leading to the activation of two major downstream pathways: the

PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. By blocking the initial

phosphorylation event, BMS-754807 effectively shuts down these pro-survival signals.
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IGF-1R/IR Signaling Pathway Inhibition by BMS-754807.
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Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of BMS-754807 against IGF-1R and other kinases is determined using a

biochemical assay.

Objective: To quantify the concentration of BMS-754807 required to inhibit 50% of the kinase

activity (IC50).

Methodology:

Recombinant human IGF-1R enzyme is used.

A synthetic peptide, such as KKSRGDYMTMQIG, serves as the phosphoacceptor

substrate.

The enzymatic reactions are conducted in 384-well plates in a buffer containing 100 mM

HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.

The reaction is initiated by adding ATP at a concentration equivalent to its Km, a

fluorescein-labeled peptide substrate, the enzyme, and varying concentrations of BMS-
754807.

After a 60-minute incubation, the reaction is terminated with EDTA.

The reaction mixture is analyzed using a Caliper LabChip 3000 to separate the

fluorescently labeled substrate from the phosphorylated product via electrophoresis.

Inhibition is calculated relative to controls (0% inhibition for vehicle-only, 100% for enzyme-

free).

IC50 values are determined by non-linear regression analysis of the dose-response

curves.

Cell Proliferation Assay
The anti-proliferative effects of BMS-754807 on cancer cell lines are assessed to determine its

cellular potency.
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Objective: To measure the concentration of BMS-754807 that inhibits cell growth by 50%

(IC50).

Methodology:

Cancer cells are seeded in 96-well plates at their optimal density and allowed to adhere.

Cells are treated with a range of concentrations of BMS-754807 (e.g., 0.1 to 1000 nM) for

72 hours.

Cell proliferation is quantified by measuring the incorporation of 3H-thymidine into the

DNA.

Alternatively, a WST-1 reagent can be added, and the absorbance at 450 nm is measured

to determine cell viability.

The IC50 value is calculated as the drug concentration required to inhibit cell proliferation

by 50% compared to untreated control cells.

Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a kinase

inhibitor like BMS-754807.
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Preclinical Evaluation Workflow for BMS-754807.

Conclusion
BMS-754807 is a well-characterized dual inhibitor of IGF-1R and IR with potent anti-tumor

activity demonstrated in a variety of preclinical models. Its well-defined mechanism of action

and favorable pharmacological profile have led to its investigation in clinical trials for the
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treatment of various cancers. This guide provides foundational technical information to support

further research and development efforts involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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